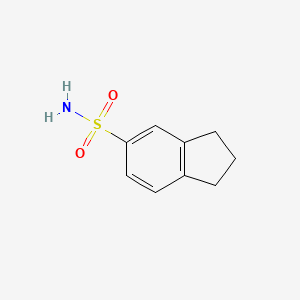

Indane-5-sulfonamide

Vue d'ensemble

Description

L’indane-5-sulfonamide est un composé organique appartenant à la classe des indanes, qui se caractérisent par un cycle cyclopentane fusionné à un cycle benzénique. Ce composé est connu pour son rôle d’inhibiteur de l’anhydrase carbonique, ce qui le rend important dans diverses applications biochimiques et pharmaceutiques .

Applications De Recherche Scientifique

Indane-5-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes.

Medicine: Investigated for potential therapeutic uses, including as an anticancer agent due to its ability to inhibit tumor-associated carbonic anhydrase isoforms.

Industry: Utilized in the development of pharmaceuticals and other chemical products .

Mécanisme D'action

L’indane-5-sulfonamide exerce ses effets principalement en inhibant les enzymes de l’anhydrase carbonique. Ces enzymes jouent un rôle crucial dans la régulation du pH et de l’équilibre ionique dans les tissus. En se liant au site actif de l’enzyme, l’this compound empêche la conversion du dioxyde de carbone en bicarbonate, perturbant ainsi la fonction normale de l’enzyme. Cette inhibition peut entraîner divers effets physiologiques, notamment une réduction de la croissance tumorale dans la recherche sur le cancer .

Composés similaires :

Indoline-5-sulfonamide : Un autre inhibiteur de l’anhydrase carbonique présentant des propriétés inhibitrices similaires.

Benzènesulfonamide : Un composé sulfonamide plus simple ayant des applications plus larges.

Toluènesulfonamide : Connu pour son utilisation dans des applications industrielles et comme plastifiant

Unicité : L’this compound est unique en raison de sa structure spécifique, qui permet une inhibition sélective de certaines isoformes de l’anhydrase carbonique. Cette sélectivité la rend particulièrement précieuse dans les applications thérapeutiques ciblées, telles que le traitement du cancer .

Analyse Biochimique

Biochemical Properties

Indane-5-sulfonamide plays a significant role in biochemical reactions by inhibiting carbonic anhydrases, specifically isoforms CA IX and CA XII . These enzymes are crucial in regulating pH and ion balance within cells and tissues. The interaction between this compound and carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its activity . This inhibition can affect various physiological processes, including respiration and acid-base balance.

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cells. It inhibits the activity of carbonic anhydrases CA IX and CA XII, which are often overexpressed in tumor cells . This inhibition leads to a decrease in extracellular acidity, which can reduce tumor growth and proliferation. Additionally, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of carbonic anhydrases, where it interacts with the zinc ion. This binding inhibits the enzyme’s activity, preventing the conversion of carbon dioxide to bicarbonate and protons . The inhibition of carbonic anhydrases by this compound can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation or interaction with other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting tumor growth and proliferation . The exact temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects without causing harm to the organism.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of carbonic anhydrases. The compound interacts with enzymes and cofactors involved in the regulation of pH and ion balance . Its inhibition of carbonic anhydrases can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The distribution of this compound within different cellular compartments can also impact its effectiveness in inhibiting carbonic anhydrases and other biochemical targets .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its inhibitory effects on carbonic anhydrases . The compound may be directed to these compartments through targeting signals or post-translational modifications. Its localization can influence its activity and function, as well as its interactions with other biomolecules within the cell .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l’indane-5-sulfonamide implique généralement la sulfonation de dérivés de l’indaneLes conditions de réaction incluent souvent des températures contrôlées et l’utilisation de solvants tels que le dichlorométhane .

Méthodes de production industrielle : La production industrielle de l’this compound peut impliquer des processus de sulfonation à grande échelle, utilisant des réacteurs automatisés pour assurer une qualité et un rendement constants. Le processus est optimisé pour l’efficacité, avec une surveillance attentive des paramètres de réaction pour minimiser les sous-produits et les déchets .

Analyse Des Réactions Chimiques

Types de réactions : L’indane-5-sulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides sulfoniques.

Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en une amine.

Substitution : Le groupe sulfonamide peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme l’hydrure de lithium et d’aluminium ou le gaz hydrogène avec un catalyseur de palladium.

Substitution : Les conditions peuvent inclure l’utilisation d’acides ou de bases forts, selon la substitution souhaitée.

Principaux produits :

Oxydation : Acides sulfoniques.

Réduction : Amines.

Substitution : Divers dérivés indanes substitués.

4. Applications de la recherche scientifique

L’this compound a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour synthétiser des molécules plus complexes.

Biologie : Étudié pour ses effets inhibiteurs sur les enzymes de l’anhydrase carbonique, qui sont impliquées dans divers processus physiologiques.

Médecine : Enquête sur les utilisations thérapeutiques potentielles, notamment comme agent anticancéreux en raison de sa capacité à inhiber les isoformes de l’anhydrase carbonique associées aux tumeurs.

Industrie : Utilisé dans le développement de produits pharmaceutiques et autres produits chimiques .

Comparaison Avec Des Composés Similaires

Indoline-5-sulfonamide: Another carbonic anhydrase inhibitor with similar inhibitory properties.

Benzene sulfonamide: A simpler sulfonamide compound with broader applications.

Toluenesulfonamide: Known for its use in industrial applications and as a plasticizer

Uniqueness: Indane-5-sulfonamide is unique due to its specific structure, which allows for selective inhibition of certain carbonic anhydrase isoforms. This selectivity makes it particularly valuable in targeted therapeutic applications, such as cancer treatment .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indene-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQJTFMKKZBBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188710 | |

| Record name | Indan-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35203-93-1 | |

| Record name | 2,3-Dihydro-1H-indene-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35203-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indane-5-sulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035203931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Indansulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-5-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-5-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANE-5-SULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL3C99615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

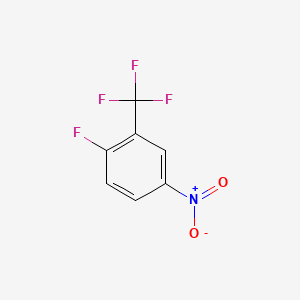

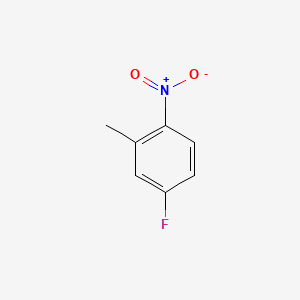

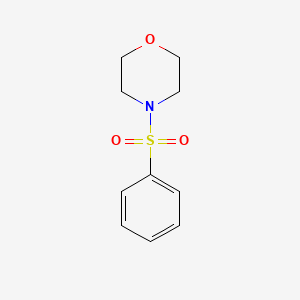

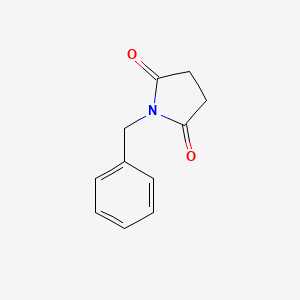

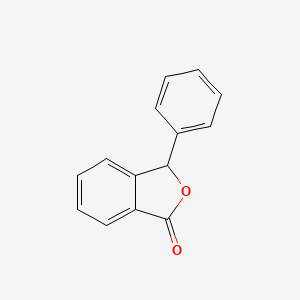

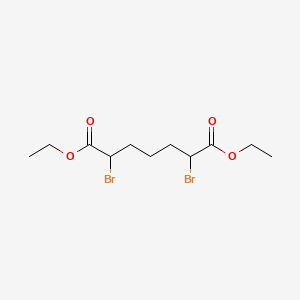

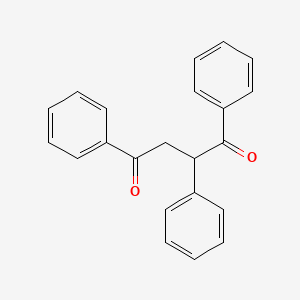

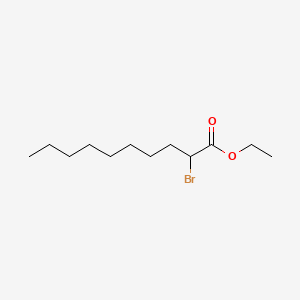

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.